2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its complex molecular structure, which includes a methanesulfonamido group and a methoxyethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:
Formation of the Methanesulfonamido Intermediate: This step involves the reaction of 2,6-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Coupling with 2-Methoxyethylamine: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide: Shares a similar structure but with a chloro group instead of the methanesulfonamido group.
N-(2,6-Dimethylphenyl)-N-(2-methoxyethyl)acetamide: Lacks the methanesulfonamido group, resulting in different chemical properties.
Uniqueness
2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is unique due to the presence of the methanesulfonamido group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in applications where strong enzyme inhibition is required.
Properties
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-6-5-7-12(2)14(11)16(21(4,18)19)10-13(17)15-8-9-20-3/h5-7H,8-10H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRBIAJVJYIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NCCOC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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